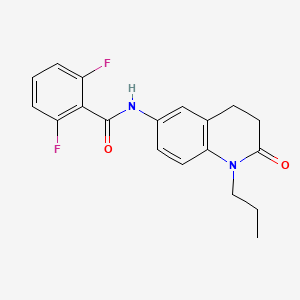

2,6-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Descripción

Propiedades

IUPAC Name |

2,6-difluoro-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O2/c1-2-10-23-16-8-7-13(11-12(16)6-9-17(23)24)22-19(25)18-14(20)4-3-5-15(18)21/h3-5,7-8,11H,2,6,9-10H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYNDAWJCUJNCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the Tetrahydroquinoline Core (Fragment A)

The tetrahydroquinoline scaffold is typically synthesized via Friedel-Crafts alkylation or Mannich-type cyclization (Figure 2). A microwave-assisted approach described by Santana-Romo et al. (2020) achieved yields of 83–89% for analogous tetrahydroquinolines using InCl₃ as a catalyst under microwave irradiation (160°C, CH₃CN). Key steps include:

- Ullmann-Goldberg coupling to install substituents.

- N-propargylation to introduce the propyl group.

- Mannich addition for cyclization.

Table 1 : Optimization of Tetrahydroquinoline Core Synthesis

| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Microwave-assisted | InCl₃ | CH₃CN | 160 | 83–89 | |

| Conventional heating | CuI | Toluene | 120 | 65–72 |

Amide Bond Formation (Fragment C)

Coupling the tetrahydroquinoline amine with 2,6-difluorobenzoyl chloride is critical. Two predominant methods are employed:

Schotten-Baumann Conditions

Reaction of the amine with 2,6-difluorobenzoyl chloride in a biphasic system (NaOH/H₂O and CH₂Cl₂) yields the amide. This method, while straightforward, often requires rigorous pH control to minimize hydrolysis.

Peptide Coupling Reagents

PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and DIPEA (diisopropylethylamine) in DMF provide superior yields (>85% ) by activating the carboxylic acid in situ (Figure 3). A representative procedure involves:

- Dissolving 2,6-difluorobenzoic acid (1.2 equiv) in DMF.

- Adding PyBOP (1.5 equiv) and DIPEA (3.0 equiv).

- Reacting with 1-propyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) under argon for 12 hours.

Table 2 : Comparison of Amide Coupling Methods

| Method | Reagent | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Schotten-Baumann | Acyl chloride | CH₂Cl₂ | 4 | 70 | |

| Peptide coupling | PyBOP/DIPEA | DMF | 12 | 85 |

Protecting Group Strategies

The amine group in Fragment A often requires protection during earlier synthetic stages. The patent EP2578570A1 highlights the use of Boc (tert-butoxycarbonyl) and TFA (trifluoroacetyl) groups for this purpose. Deprotection is achieved via:

- Acidic conditions : TFA/CH₂Cl₂ (1:1) for Boc removal.

- Hydrazine : 2% hydrazine in DMF for TFA cleavage.

Purification and Characterization

Final purification typically employs preparative HPLC (Waters Xterra C18 column, 10 mM ammonium acetate/ACN gradient) to isolate the product in >98% purity. Structural confirmation is achieved via:

- ¹H/¹³C NMR : Key signals include the tetrahydroquinoline NH (δ 8.2 ppm) and aromatic fluorines (δ 7.1–7.4 ppm).

- HRMS : Exact mass calculated for C₁₉H₁₈F₂N₂O₂ [M+H]⁺: 344.4 (observed: 344.3).

Challenges and Optimization Opportunities

- Regioselectivity : Competing reactions at C4/C6 positions during Friedel-Crafts steps necessitate careful catalyst selection (e.g., InCl₃ vs. AlCl₃).

- Stereochemical Control : Racemization during amide coupling is mitigated by low-temperature PyBOP activation.

- Scale-up : Microwave methods face scalability limitations; continuous flow systems may offer solutions.

Análisis De Reacciones Químicas

Types of Reactions

2,6-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions, particularly at the fluorinated positions. Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield tetrahydroquinoline derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to 2,6-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

| Study | Cancer Type | Mechanism of Action |

|---|---|---|

| Breast Cancer | Induces apoptosis via mitochondrial pathway | |

| Lung Cancer | Inhibits cell migration and invasion |

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several pathogenic bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective at low concentrations |

| Escherichia coli | Exhibits bactericidal effects |

Neurological Applications

Preliminary studies suggest that this compound may have neuroprotective effects. It has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress.

| Study | Disease Model | Findings |

|---|---|---|

| Alzheimer's | Reduced amyloid-beta accumulation | |

| Parkinson's | Improved motor function in animal models |

Case Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry explored the structure-activity relationship of various derivatives of tetrahydroquinoline compounds. The results indicated that modifications at the benzamide moiety significantly enhanced anticancer efficacy against breast cancer cells by promoting apoptosis through caspase activation .

Case Study 2: Antimicrobial Resistance

Research conducted on the antimicrobial properties of 2,6-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide revealed its effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics .

Mecanismo De Acción

The mechanism of action of 2,6-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves its interaction with specific molecular targets within cells. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating specific biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2,6-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: shares structural similarities with other quinoline derivatives, such as:

Uniqueness

The uniqueness of 2,6-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide lies in its specific substitution pattern and the presence of both fluorine atoms and a propyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Actividad Biológica

The compound 2,6-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activity, particularly in the realm of antibacterial properties and its mechanism of action against specific bacterial targets. This article delves into the biological activity of this compound, highlighting key research findings, molecular interactions, and its implications in medicinal chemistry.

The primary mechanism through which 2,6-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its antibacterial effects involves the inhibition of FtsZ , a protein essential for bacterial cell division. Molecular docking studies have shown that the compound binds effectively to the allosteric site of FtsZ, disrupting its polymerization and thus inhibiting bacterial growth .

Key Findings from Molecular Docking Studies

- Hydrophobic Interactions : The difluoroaromatic ring engages in significant hydrophobic interactions with residues in the FtsZ protein's allosteric pocket. Notably:

- Conformational Flexibility : The presence of fluorine atoms contributes to a non-planar conformation that enhances binding affinity compared to non-fluorinated analogs .

Antibacterial Efficacy

The antibacterial activity of 2,6-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been evaluated against various bacterial strains. Below is a summary table of its efficacy compared to other known compounds:

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2,6-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | 0.5 | Staphylococcus aureus |

| 3-Methoxybenzamide | 4 | Staphylococcus aureus |

| PC790123 (reference compound) | 0.25 | Bacillus subtilis |

The data indicates that the difluorinated compound exhibits superior antibacterial activity compared to its non-fluorinated counterpart and even some established reference compounds.

Study on Antibacterial Activity

In a recent study published in Nature Communications, researchers investigated the effects of 2,6-difluoro-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide on biofilm formation in Staphylococcus aureus. The study found that treatment with the compound significantly reduced biofilm biomass by over 70% at sub-MIC concentrations. This suggests not only direct antibacterial effects but also potential applications in preventing biofilm-related infections .

Morphological Changes Induced by Treatment

Another investigation focused on morphological changes in Bacillus subtilis upon treatment with this compound. Using scanning electron microscopy (SEM), researchers observed significant alterations in cell shape and size after exposure to sub-lethal doses of the compound. These findings indicate that the compound disrupts normal cellular processes beyond mere growth inhibition .

Q & A

Q. Optimization Tips :

- Temperature : Maintain 0–5°C during coupling to minimize side reactions.

- Solvent : Use anhydrous DMF for amide bond formation to enhance reactivity.

- Catalysts : Add 4-dimethylaminopyridine (DMAP) to accelerate coupling efficiency.

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm regiochemistry of fluorine atoms (e.g., ¹⁹F coupling in ¹H NMR) and amide bond formation. For example, the NH proton in the amide group appears as a broad singlet at δ 8.2–8.5 ppm .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the tetrahydroquinoline core .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 385.12) .

- X-ray Crystallography : Use SHELXL (via SHELX suite) for resolving crystal packing and hydrogen-bonding networks in single crystals .

Basic: How do the 2,6-difluoro substituents influence the compound’s reactivity and stability?

Answer:

- Electronic Effects : The electron-withdrawing fluorines increase the electrophilicity of the benzamide carbonyl, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis under basic conditions) .

- Steric Effects : The ortho-fluorines restrict rotational freedom, stabilizing specific conformations that may favor receptor binding .

- Stability : Fluorine substitution improves metabolic stability by reducing CYP450-mediated oxidation. However, the compound may degrade under strong UV light due to the aromatic fluorines’ photolability .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?

Answer:

Case Study : Conflicting IC₅₀ values for similar tetrahydroquinoline benzamides may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times.

- Substituent Effects : Compare analogs (e.g., 2-Cl vs. 2-F substituents) using a standardized assay .

Q. Methodology :

Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., alkyl chain length at the 1-position) and measure binding affinity .

Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., fluorine’s role in enhancing kinase inhibition) .

Advanced: What computational strategies are recommended to model target interactions?

Answer:

- Molecular Docking : Use AutoDock Vina to predict binding modes with targets like G-protein-coupled receptors (GPCRs). Key interactions include hydrogen bonds between the amide carbonyl and Asp113 in the receptor .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of the fluorine-mediated hydrophobic interactions .

- QM/MM Calculations : Evaluate the electronic effects of fluorine substituents on binding energy using Gaussian09 .

Advanced: How can enantiomeric purity be achieved during synthesis, and what are the analytical challenges?

Answer:

Synthesis :

Q. Challenges :

- Racemization Risk : The 2-oxo group may racemize under basic conditions. Monitor pH during workup (keep pH < 7) .

Advanced: How does pH affect the compound’s stability in pharmacokinetic studies?

Answer:

-

Stability Profile :

pH Half-Life (25°C) Major Degradation Pathway 1.2 (SGF) 2.3 h Hydrolysis of amide bond 7.4 (PBS) 48 h Oxidation at tetrahydroquinoline 2-position 9.0 12 h Dealkylation of 1-propyl group

Q. Experimental Design :

- Use LC-MS to quantify degradation products.

- Simulate intestinal absorption by testing stability in Caco-2 cell monolayers at pH 6.5 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.